Eldecalcitol

Description

Propriétés

IUPAC Name |

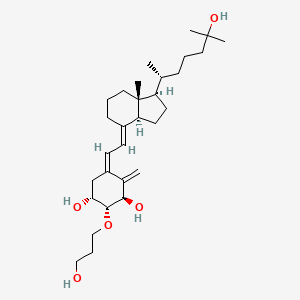

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXGDDBXLBRTD-AYIMTCTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104121-92-8 | |

| Record name | Eldecalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104121-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eldecalcitol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104121928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eldecalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELDECALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2JP8UE90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eldecalcitol's Mechanism of Action on Osteoclasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldecalcitol (ELD), an analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], has emerged as a potent therapeutic agent for osteoporosis.[1][2] It is distinguished by a hydroxypropyloxy group at the 2β position, which contributes to its unique pharmacological profile, including a high affinity for the vitamin D-binding protein (DBP) and a prolonged plasma half-life.[3] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its inhibitory effects on osteoclasts, the primary cells responsible for bone resorption. A key aspect of this compound's action is its potent suppression of bone resorption, which is demonstrably greater than that of its predecessors like alfacalcidol.[1][4] This effect is achieved through a multi-faceted approach, targeting both the differentiation and function of osteoclasts, primarily through indirect actions on osteoblastic lineage cells and direct effects on osteoclast precursors.

Core Mechanism: Indirect Regulation via Osteoblastic Cells

A substantial body of evidence points to this compound's primary mechanism of action being the indirect suppression of osteoclastogenesis by modulating the expression of key signaling molecules in osteoblasts.

Suppression of RANKL Expression

The cornerstone of this compound's anti-resorptive action lies in its ability to suppress the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblast-lineage cells. RANKL is an essential cytokine for the differentiation, activation, and survival of osteoclasts. In vivo studies have consistently shown that daily administration of this compound leads to a significant reduction in RANKL mRNA and protein expression in the trabecular bone of mice. This reduction in RANKL availability curtails the signaling cascade that drives the maturation of osteoclast precursors into functional, bone-resorbing osteoclasts. Interestingly, while active vitamin D compounds are known to enhance RANKL expression in vitro, long-term in vivo exposure to this compound leads to a down-regulation of RANKL expression.

This indirect action on osteoclasts is further supported by histological analyses showing that this compound treatment in ovariectomized (OVX) rats results in a poorly developed preosteoblastic layer, which diminishes the critical cell-to-cell contact between preosteoblasts and osteoclast precursors required for osteoclast differentiation.

Modulation of Osteoclast Precursor Trafficking

This compound also influences the migration of osteoclast precursors, effectively reducing their availability at sites of bone resorption. This is mediated by its effect on the sphingosine-1-phosphate (S1P) receptor system.

Regulation of S1PR1 and S1PR2 Expression

This compound has been shown to modulate the expression of two key S1P receptors in preosteoclasts:

-

S1P Receptor 1 (S1PR1): This is a chemoattractive receptor. A reduction in RANKL expression by this compound leads to an induction of S1PR1.

-

S1P Receptor 2 (S1PR2): This is a chemorepulsive receptor. This compound directly suppresses the expression of S1PR2 in preosteoclasts.

The combined effect of increased S1PR1 and decreased S1PR2 expression promotes the mobilization of osteoclast precursors from the bone marrow into the blood, where the concentration of S1P is high. This sequestration of precursors away from the bone microenvironment further contributes to the reduction in osteoclast formation.

Direct Effects on Osteoclast Precursors

While the indirect effects via osteoblasts are predominant, there is also evidence to suggest that this compound can directly inhibit the differentiation of osteoclast precursors.

Inhibition of Key Transcription Factors

Studies have indicated that active vitamin D analogs, including this compound, can suppress the expression of c-Fos, a critical transcription factor for osteoclast differentiation. By inhibiting c-Fos, this compound can directly impede the genetic program that governs the transformation of monocytic precursors into mature osteoclasts.

Quantitative Effects of this compound on Osteoclast-Related Parameters

The following tables summarize the quantitative data from various preclinical and clinical studies, highlighting the potent effects of this compound on bone resorption markers and osteoclast indices.

Table 1: Comparative Effects of this compound and Alfacalcidol on Bone Turnover Markers in Postmenopausal Women

| Treatment Group (12 weeks) | Change in Urinary NTX (%) | Change in Serum BALP (%) |

| 1.0 µg Alfacalcidol | -6 | -22 |

| 0.5 µg this compound | -30 | -22 |

| 1.0 µg this compound | -35 | -29 |

Data adapted from a randomized open-label clinical trial.

Table 2: Effects of this compound on Bone Histomorphometry in Ovariectomized (OVX) Rats

| Parameter | OVX + Vehicle | OVX + this compound (30 ng/kg) |

| Osteoclast Surface/Bone Surface (Oc.S/BS, %) | Significantly higher | Significantly reduced vs. OVX |

| Eroded Surface/Bone Surface (ES/BS, %) | Significantly higher | Significantly reduced vs. OVX |

| Number of Osteoclasts/Bone Perimeter (N.Oc/B.Pm, /mm) | Significantly higher | Significantly reduced vs. OVX |

Summary of findings from histomorphometrical analyses in OVX rats.

Table 3: Effects of this compound on Bone Mineral Density (BMD) and Bone Turnover Markers in Glucocorticoid-Induced Osteoporosis (GIO) Patients

| Parameter (at 24 months) | Alfacalcidol (1.0 µg) | This compound (0.75 µg) | Between Group Difference (%) |

| Lumbar Spine BMD | Decreased | Increased | 1.10 (p < 0.05) |

| Total Hip BMD | Decreased | Maintained | 0.97 (p < 0.05) |

| Femoral Neck BMD | Decreased | Maintained | 1.22 (p < 0.05) |

Data from a randomized, open-label, parallel group study in GIO patients.

Experimental Protocols

Osteoclast Differentiation and Bone Resorption Assays

-

Cell Culture: Murine macrophage-like cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMMs) are commonly used as osteoclast precursors.

-

Differentiation Induction: Cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and RANKL to induce differentiation into osteoclasts. This compound or vehicle is added to the culture medium at various concentrations.

-

TRAP Staining: After a defined culture period (typically 5-7 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.

-

Bone Resorption Assay (Pit Assay): Osteoclast precursors are seeded onto bone-mimicking substrates such as dentin slices or calcium phosphate-coated plates and cultured with M-CSF and RANKL in the presence or absence of this compound. After the culture period, cells are removed, and the resorbed pit area is visualized and quantified using microscopy and image analysis software.

In Vivo Animal Models

-

Ovariectomized (OVX) Rodent Model: Ovariectomy is performed on female rats or mice to induce estrogen deficiency, leading to a state of high-turnover osteoporosis that mimics postmenopausal osteoporosis. Animals are then treated with this compound or a vehicle control for a specified duration.

-

Bone Histomorphometry: Following treatment, bones (e.g., femur, lumbar vertebrae) are harvested, fixed, embedded in resin, and sectioned. Non-decalcified sections are stained to visualize bone cells and surfaces. Parameters such as osteoclast number, osteoclast surface, and eroded surface are quantified using a microscope equipped with an image analysis system.

-

Biochemical Marker Analysis: Blood and urine samples are collected to measure the levels of bone turnover markers. Bone resorption markers include urinary N-terminal telopeptide of type I collagen (NTX) or C-terminal telopeptide of type I collagen (CTX). Bone formation markers include serum bone-specific alkaline phosphatase (BALP) or osteocalcin.

Molecular Analysis

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from cultured cells or bone tissue to quantify the mRNA expression levels of target genes such as RANKL, OPG, c-Fos, S1PR1, and S1PR2.

-

Western Blotting: Protein lysates are prepared from cells or tissues to detect and quantify the protein expression levels of key signaling molecules.

-

Immunohistochemistry: Bone sections are incubated with specific antibodies to visualize the localization and expression of proteins like RANKL in the bone microenvironment.

Visualizing the Mechanisms of Action

Signaling Pathway of this compound's Indirect Action on Osteoclasts

Caption: this compound indirectly inhibits osteoclastogenesis by suppressing RANKL expression in osteoblasts.

This compound's Modulation of Osteoclast Precursor Migration

Caption: this compound promotes osteoclast precursor migration from bone marrow to blood.

Experimental Workflow for In Vivo OVX Rat Study

Caption: Workflow for evaluating this compound's effects in an ovariectomized (OVX) rat model.

Conclusion

This compound exerts its potent inhibitory effect on osteoclasts through a sophisticated and multi-pronged mechanism of action. The primary pathway involves the indirect suppression of osteoclast differentiation and function by downregulating RANKL expression in osteoblast-lineage cells. This is complemented by the modulation of S1P receptor expression in osteoclast precursors, leading to their mobilization away from the bone resorption sites, and potentially by direct inhibitory effects on osteoclast precursor differentiation. The superior efficacy of this compound in reducing bone resorption compared to other vitamin D analogs underscores its value as a therapeutic agent in the management of osteoporosis. Further research into the nuanced molecular interactions of this compound within the bone microenvironment will continue to refine our understanding and optimize its clinical application.

References

- 1. This compound for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibitory action of this compound, an active vitamin D analog, on bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D analogs and bone: preclinical and clinical studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of this compound and alfacalcidol on bone and calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Eldecalcitol Signaling in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eldecalcitol (ELD), an analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3], has emerged as a potent therapeutic agent for osteoporosis. Approved in Japan, it demonstrates superior efficacy in increasing bone mineral density (BMD) and reducing fracture risk compared to its predecessors like alfacalcidol. This guide provides an in-depth exploration of the molecular signaling pathways through which this compound exerts its effects on bone metabolism. It details the drug's interaction with the Vitamin D Receptor (VDR), its intricate regulation of the RANKL/OPG axis, and its subsequent influence on osteoblast and osteoclast function. This document synthesizes preclinical and clinical data, presents detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for professionals in bone biology and drug development.

Introduction to this compound

This compound, chemically known as 1α,25-dihydroxy-2β-(3-hydroxypropyloxy)vitamin D3, is distinguished from its parent compound, calcitriol, by the presence of a hydroxypropyloxy group at the 2β position.[1][2][3] This structural modification results in a higher affinity for the vitamin D-binding protein (DBP) in the circulation, leading to a longer plasma half-life compared to calcitriol.[4][5] While it has a slightly lower binding affinity for the Vitamin D Receptor (VDR), its unique pharmacokinetic profile contributes to its potent effects on bone. Preclinical and clinical studies have consistently shown that this compound potently suppresses bone resorption while maintaining bone formation, a key factor in its ability to effectively increase bone mass and strength.

Core Signaling Pathways of this compound

This compound's therapeutic effects are primarily mediated through its interaction with the nuclear VDR. The this compound-VDR complex acts as a transcription factor, modulating the expression of various genes crucial for bone homeostasis.

Vitamin D Receptor (VDR) Binding and Nuclear Signaling

Like all active vitamin D compounds, this compound's actions are VDR-dependent. Upon entering a target cell, this compound binds to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Regulation of the RANKL/OPG Axis in Osteoblasts

A central mechanism of this compound's anti-resorptive action is its modulation of the RANKL (Receptor Activator of Nuclear factor κB Ligand) and OPG (Osteoprotegerin) system in osteoblasts.

-

Suppression of RANKL: In vivo, long-term administration of this compound leads to a significant suppression of RANKL expression in osteoblastic cells. This is a somewhat paradoxical effect, as acute in vitro studies often show that vitamin D compounds can increase RANKL. However, the sustained in vivo effect is a net suppression. This compound promotes the differentiation of RANKL-rich preosteoblasts into mature, RANKL-poor osteoblasts, thereby reducing the overall RANKL availability on the bone surface.

-

Modulation of OPG: OPG is a decoy receptor that binds to RANKL, preventing it from activating its receptor, RANK, on osteoclast precursors. By down-regulating the RANKL/OPG ratio, this compound shifts the balance away from osteoclastogenesis.

This dual action effectively reduces the signaling cascade that drives the differentiation and activation of bone-resorbing osteoclasts.

Direct and Indirect Effects on Osteoclasts

While the primary anti-resorptive effect is mediated through osteoblasts, this compound also influences osteoclast precursors. By reducing RANKL expression, this compound induces the expression of Sphingosine-1-phosphate receptor 1 (S1PR1) and suppresses S1PR2 in preosteoclasts. This change in receptor expression is thought to stimulate the mobilization of these precursors away from the bone marrow and into the blood, further reducing the pool of cells available for differentiation into mature osteoclasts.

Effects on Bone Cells and Metabolism

Suppression of Bone Resorption

This compound is a more potent inhibitor of bone resorption than alfacalcidol. This is evidenced by significant reductions in bone resorption markers in both preclinical and clinical studies.

-

In Animal Models: In ovariectomized (OVX) monkeys, this compound treatment suppressed the rise in bone turnover markers and reduced bone resorption parameters in histomorphometric analyses. Similarly, in OVX rats, it lowered both biochemical and histological markers of bone resorption.

-

In Clinical Trials: Human studies consistently show that this compound significantly reduces levels of urinary N-terminal telopeptide (NTX) and serum C-terminal telopeptide (CTX), key markers of bone resorption.

Maintenance of Bone Formation

A key advantage of this compound is that its strong anti-resorptive effects are not accompanied by a significant suppression of bone formation. While some studies show a modest decrease in bone formation markers like bone-specific alkaline phosphatase (BALP) and osteocalcin, this effect is generally less pronounced than the reduction in resorption markers. This favorable balance helps to uncouple bone turnover, leading to a net gain in bone mass. Furthermore, this compound has been shown to promote "bone minimodeling," a process of focal bone formation that occurs independently of prior bone resorption.

Quantitative Data from Clinical Trials

The efficacy of this compound has been quantified in numerous clinical trials, primarily in postmenopausal women with osteoporosis. The data below summarizes key findings in comparison to placebo and the active comparator, alfacalcidol.

Table 1: Effect of this compound on Bone Mineral Density (BMD)

| Treatment Group | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Study Reference |

| This compound (0.75 µ g/day ) | 3 years | Increased significantly | Increased significantly | |

| Alfacalcidol (1.0 µ g/day ) | 3 years | Less increase than ELD | Less increase than ELD | |

| This compound (1.0 µ g/day ) | 12 months | +3.1% | +0.9% | |

| Placebo | 12 months | Decrease | Decrease | |

| This compound (0.1 µ g/day ) | 6 months | +4.4% (Lumbar) | - | |

| This compound (0.3 µ g/day ) | 6 months | +10.2% (Lumbar) | - |

Table 2: Effect of this compound on Bone Turnover Markers (BTMs)

| Marker | Treatment Group | Duration | Percent Change from Baseline | Study Reference |

| Urinary NTX | This compound (0.5 µ g/day ) | 12 weeks | -30% | |

| (Resorption) | This compound (1.0 µ g/day ) | 12 weeks | -35% | |

| Alfacalcidol (1.0 µ g/day ) | 12 weeks | -6% | ||

| Serum BALP | This compound (0.75 µ g/day ) | 12 weeks | -19% | |

| (Formation) | Alfacalcidol (1.0 µ g/day ) | 12 weeks | -22% | |

| This compound (1.0 µ g/day ) | 12 weeks | -29% | ||

| Osteocalcin | This compound (0.75 µ g/day ) | 12 weeks | -19% | |

| (Formation) |

Key Experimental Protocols

The signaling pathways of this compound have been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro Osteoclastogenesis Assay

This assay is crucial for studying the direct and indirect effects of compounds on osteoclast formation.

-

Objective: To determine the effect of this compound on RANKL-induced osteoclast differentiation from precursor cells.

-

Cell Source: Mouse bone marrow macrophages (BMMs) or macrophage-like cell lines (e.g., RAW 264.7).

-

Protocol Outline:

-

Cell Seeding: Precursor cells are seeded in multi-well plates (e.g., 1x105 cells/well in a 24-well plate).

-

Differentiation Induction: Cells are cultured in α-MEM with 10% FBS, supplemented with Macrophage Colony-Stimulating Factor (M-CSF; e.g., 30 ng/mL) to support precursor survival and proliferation. Osteoclast differentiation is then induced with RANKL (e.g., 50 ng/mL).

-

Treatment: Experimental wells are treated with varying concentrations of this compound, alfacalcidol, or vehicle control.

-

Culture: Cells are cultured for 5-7 days, with media changes every 2-3 days.

-

Analysis:

-

TRAP Staining: Mature osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme. TRAP-positive multinucleated (≥3 nuclei) cells are counted.

-

Resorption Pit Assay: To assess function, cells are cultured on dentin slices or bone-biomimetic calcium phosphate-coated surfaces. After culture, cells are removed, and the surface is stained (e.g., with toluidine blue) to visualize resorption pits, which can be quantified using microscopy and image analysis software.

-

-

Analysis of Bone Turnover Markers (BTMs)

Clinical and preclinical studies rely on standardized measurement of BTMs in serum and urine to assess the real-time effects of drugs on bone remodeling.

-

Objective: To quantify changes in bone formation and resorption in response to this compound treatment.

-

Sample Collection: Serum and urine samples are collected at baseline and at specified time points throughout the study. For urinary markers, 24-hour or second morning void samples are typically used and normalized to creatinine concentration.

-

Markers Measured:

-

Resorption Markers:

-

Urinary N-terminal telopeptide of type I collagen (NTX)

-

Serum C-terminal telopeptide of type I collagen (CTX)

-

-

Formation Markers:

-

Serum bone-specific alkaline phosphatase (BALP)

-

Serum procollagen type I N-terminal propeptide (P1NP)

-

Serum osteocalcin (OC)

-

-

-

Methodology: Enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays are the standard methods for quantifying BTM concentrations.

Conclusion

This compound represents a significant advancement in the treatment of osteoporosis, primarily through its potent suppression of bone resorption. Its unique molecular structure confers a favorable pharmacokinetic profile, allowing for sustained action on bone. The core signaling mechanism involves VDR-mediated transcriptional regulation in osteoblasts, leading to a decisive shift in the RANKL/OPG ratio that disfavors osteoclastogenesis. This is complemented by effects on osteoclast precursor mobilization. The strong anti-resorptive activity, coupled with the relative preservation of bone formation, results in a net anabolic effect on the skeleton, leading to increased bone mineral density and a reduction in fracture risk. This guide provides a foundational understanding of these pathways, supported by quantitative data and methodological insights, to aid ongoing research and development in the field of metabolic bone disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D analogs and bone: preclinical and clinical studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is more effective in promoting osteogenesis than alfacalcidol in Cyp27b1-knockout mice | PLOS One [journals.plos.org]

- 5. This compound for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

Eldecalcitol's Preclinical Efficacy on Bone Mineral Density: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data supporting the effects of Eldecalcitol, an active vitamin D analog, on bone mineral density (BMD). The following sections detail the experimental protocols from key preclinical models, present quantitative outcomes in structured tables, and visualize the compound's mechanism of action and experimental workflows.

Executive Summary

This compound (ELD), a derivative of 1α,25-dihydroxyvitamin D3, has demonstrated significant efficacy in preclinical models of osteoporosis by potently suppressing bone resorption while maintaining or promoting bone formation.[1][2] Animal studies, primarily in ovariectomized (OVX) rats and monkeys, show that this compound leads to substantial increases in bone mineral density, improves bone microstructure, and enhances biomechanical strength.[3][4] Its mechanism involves modulating the RANKL signaling pathway in osteoblastic cells and influencing preosteoclast mobilization, thereby reducing the number and activity of bone-resorbing osteoclasts.[5] This document synthesizes the pivotal preclinical findings to provide a comprehensive resource for researchers in bone biology and drug development.

Key Preclinical Studies: Experimental Protocols

The following protocols from representative preclinical studies highlight the models and methodologies used to evaluate this compound's effect on bone.

Ovariectomized (OVX) Cynomolgus Monkey Model

-

Objective: To assess the effect of this compound on bone remodeling, BMD, and bone strength in a primate model of postmenopausal osteoporosis.

-

Animal Model: Adult female cynomolgus monkeys.

-

Procedure:

-

Ovariectomy: Monkeys underwent bilateral ovariectomy (OVX) to induce an estrogen-deficient state, mimicking postmenopausal bone loss. A sham group received a similar surgical procedure without ovary removal.

-

Treatment: Following surgery, OVX monkeys were treated with daily oral doses of this compound (0.1 or 0.3 µ g/day ) or a vehicle control for 6 months.

-

Analysis:

-

BMD Measurement: Lumbar spine (L1-L4) and proximal femur BMD were measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DXA).

-

Bone Turnover Markers: Serum and urine samples were collected to measure markers of bone formation (e.g., serum alkaline phosphatase - ALP) and resorption (e.g., urinary deoxypyridinoline - DPD).

-

Bone Histomorphometry: After 6 months, bone biopsies were taken from the lumbar vertebrae for histomorphometric analysis to quantify cellular and structural changes, including bone formation and resorption parameters.

-

Biomechanical Testing: The mechanical strength of the lumbar vertebrae and femoral neck was assessed through compression and bending tests.

-

-

Ovariectomized (OVX) Rat Model

-

Objective: To evaluate the long-term efficacy of this compound on bone loss and fragility in a rodent model of osteoporosis.

-

Animal Model: Six-month-old female Wistar-Imamichi rats.

-

Procedure:

-

Ovariectomy: Rats were ovariectomized (OVX) or sham-operated.

-

Treatment: OVX rats received daily oral administration of this compound at doses of 7.5, 15, or 30 ng/kg for 12 months. A control OVX group received a vehicle.

-

Analysis:

-

BMD Measurement: BMD of the lumbar vertebrae and femur was assessed at 3, 6, and 12 months.

-

Bone Turnover Markers: Urinary DPD and serum total ALP were measured at 3, 6, and 12 months to monitor bone resorption and formation, respectively.

-

Biomechanical Testing: After 12 months, the biomechanical strength of the L4 lumbar vertebra and the femoral shaft was measured.

-

Bone Histomorphometry: The L3 lumbar vertebra and tibia diaphysis were processed for histomorphometric analysis at the end of the study.

-

-

Cyclophosphamide-Induced Osteoporosis Rat Model

-

Objective: To determine the therapeutic effect of this compound on bone loss in a chemotherapy-induced osteoporosis model.

-

Animal Model: Female Wistar rats.

-

Procedure:

-

Induction of Osteoporosis: Rats were treated with cyclophosphamide (CTX) for 15 days to induce bone loss.

-

Treatment: Following CTX treatment, rats were administered this compound. Estradiol valerate (E2V) was used as a positive control.

-

Analysis: Rats were sacrificed at 2 and 4 weeks after treatment initiation. The tibiae were collected for histochemical analysis (H&E staining) and immunohistochemistry to assess bone structure and cellular markers of bone turnover (e.g., TRAP, Cathepsin K, MMP9, ALP, OPN).

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Bone Mineral Density (BMD)

| Animal Model | Treatment Group | Duration | Site | % Change in BMD vs. OVX Control | Reference |

| OVX Cynomolgus Monkey | ELD (0.1 µ g/day ) | 6 Months | Lumbar Spine | +4.4% | |

| ELD (0.3 µ g/day ) | 6 Months | Lumbar Spine | +10.2% | ||

| OVX Rat | ELD (7.5, 15, 30 ng/kg/day) | 12 Months | Lumbar Spine & Femur | Prevented OVX-induced decreases | |

| OVX Rat | ELD (30 ng/kg) | 12 Weeks | Femur & Tibia | Increased bone volume | |

| OVX Rat | ELD (30, 90 ng/kg) | 12 Weeks | Epiphyses & Metaphyses | Increased bone volume & trabecular thickness |

Table 2: Effects of this compound on Bone Turnover Markers

| Animal Model | Treatment Group | Duration | Marker | Effect vs. OVX Control | Reference |

| OVX Cynomolgus Monkey | ELD (0.1, 0.3 µ g/day ) | 6 Months | Bone Turnover Markers | Suppressed OVX-induced increases | |

| OVX Rat | ELD (7.5, 15, 30 ng/kg/day) | 12 Months | Urinary DPD | Significantly suppressed | |

| Serum ALP | Minimal effects | ||||

| OVX Rat | ELD (30 ng/kg) | 12 Weeks | Bone Resorption Parameters | Significantly reduced | |

| Bone Formation Parameters | Decreased | ||||

| CTX-treated Rat | ELD | 4 Weeks | TRAP, Cathepsin K, MMP9 | Significant suppression | |

| ALP, OPN | Significant suppression |

Table 3: Effects of this compound on Bone Histomorphometry

| Animal Model | Treatment Group | Duration | Key Findings | Reference |

| OVX Cynomolgus Monkey | ELD (0.1, 0.3 µ g/day ) | 6 Months | Suppressed both bone formation and resorption parameters in trabecular bone. | |

| OVX Rat | ELD (30 ng/kg) | 12 Weeks | Reduced osteoclast number; Promoted minimodeling-based bone formation. | |

| OVX Rat | ELD (30, 90 ng/kg) | 12 Weeks | Reduced number of osteoclasts in both epiphyses and metaphyses. |

Visualizations: Mechanisms and Workflows

Signaling Pathway of this compound in Bone

This compound exerts its primary anti-resorptive effect by targeting the RANKL pathway. It promotes the differentiation of RANKL-rich preosteoblasts into mature, RANKL-poor osteoblasts. This reduces the availability of RANKL, a key cytokine for osteoclast formation. Furthermore, this compound modulates sphingosine-1-phosphate receptors (S1PR) on preosteoclasts, which stimulates their mobilization away from the bone marrow into the blood, further decreasing the pool of osteoclast precursors at the bone surface.

Caption: this compound's mechanism of action on bone cells.

Experimental Workflow for Preclinical Evaluation

The general workflow for evaluating this compound in an OVX animal model involves several key stages, from model induction to multi-level analysis. This systematic approach ensures a comprehensive assessment of the drug's impact on bone health.

Caption: General experimental workflow in OVX models.

Conclusion

Preclinical data from rodent and primate models robustly support the efficacy of this compound in improving bone health. The compound consistently demonstrates the ability to increase bone mineral density by strongly inhibiting bone resorption with a lesser effect on bone formation, effectively uncoupling the bone remodeling process to favor a net gain in bone mass. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for understanding this compound's pharmacological profile and support its clinical development for the treatment of osteoporosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound effects on osteoblastic differentiation and function in the presence or absence of osteoclastic bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a vitamin D analog, reduces bone turnover and increases trabecular and cortical bone mass, density, and strength in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term treatment with this compound (1α, 25-dihydroxy-2β- (3-hydroxypropyloxy) vitamin D3) suppresses bone turnover and leads to prevention of bone loss and bone fragility in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dichotomous Impact of Eldecalcitol on RANKL Expression: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the paradoxical effects of eldecalcitol, an active vitamin D analog, on the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a pivotal cytokine in osteoclastogenesis and bone resorption. A comprehensive review of preclinical studies reveals a striking dichotomy: while this compound upregulates RANKL expression in in vitro settings, it demonstrates a potent suppressive effect in vivo. This guide will dissect these contrasting outcomes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

Core Findings: A Tale of Two Environments

The impact of this compound on RANKL expression is fundamentally dependent on the biological context. In vitro studies, which examine the direct effects of the compound on isolated osteoblastic cells, consistently show an increase in RANKL expression. Conversely, in vivo studies, which reflect the complex interplay of various cell types and signaling molecules within a living organism, demonstrate a significant reduction in RANKL expression in the bone microenvironment. This suppression of RANKL is the cornerstone of this compound's therapeutic efficacy in increasing bone mineral density.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies, highlighting the opposing effects of this compound on RANKL expression.

Table 1: In Vitro Effects of this compound on RANKL Expression in Osteoblastic Cells

| Cell Line | This compound Concentration | Treatment Duration | Change in RANKL Expression | Analytical Method | Reference |

| MC3T3-E1 | 10-8 M | 1, 3, and 7 days | Increased RANKL/OPG ratio | RT-qPCR, Western Blot | [1] |

Note: The referenced study utilized a co-culture with bone resorption supernatant, which may influence the direct effect of this compound.

Table 2: In Vivo Effects of this compound on RANKL Expression in Murine Models

| Animal Model | This compound Dosage | Treatment Duration | Change in RANKL Expression | Analytical Method | Reference |

| 8-week-old male C57BL/6 mice | 50 ng/kg/day | 2 and 4 weeks | Suppressed RANKL mRNA expression in femurs | Quantitative PCR | [3] |

| 12-week-old ovariectomized mice | 50 ng/kg/day | 4 weeks | Significantly reduced perimeter of RANKL-positive cell surface around trabecular bone | Immunohistochemistry | [3] |

Deciphering the Paradox: Proposed Mechanisms

The discrepancy between the in vitro and in vivo effects of this compound on RANKL expression is a subject of ongoing research. Several hypotheses have been proposed to explain this phenomenon:

-

Osteoblast Maturation: this compound may promote the differentiation of immature, RANKL-rich pre-osteoblasts into mature, RANKL-poor osteoblasts. This shift in the osteoblast population at the bone surface would lead to an overall decrease in local RANKL availability in vivo, a dynamic not captured in simple in vitro cultures.

-

Indirect Systemic Effects: The in vivo environment involves a complex interplay of hormones and local factors that are absent in cell culture. This compound's effects on calcium homeostasis, parathyroid hormone (PTH) levels, and other systemic factors could indirectly lead to the suppression of RANKL expression in bone.

-

Cell-Cell Interactions: The intricate communication between osteoblasts, osteoclasts, and other cells within the bone marrow niche in vivo may modulate the response to this compound. These interactions are not fully replicated in isolated cell cultures.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies to assess the impact of this compound on RANKL expression.

In Vitro Study: RANKL Expression in MC3T3-E1 Cells

Objective: To determine the effect of this compound on RANKL expression in a pre-osteoblastic cell line in the presence of factors mimicking the bone resorption environment.

Cell Line: Murine pre-osteoblastic cell line, MC3T3-E1.

Reagents:

-

This compound (ELD)

-

Bone Resorption Supernatant (BRS): Prepared by culturing osteoclasts on bovine cortical bone slices.

-

Cell culture medium (e.g., α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

-

Antibodies for Western Blotting (anti-RANKL, anti-OPG, anti-GAPDH)

Protocol:

-

Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are treated with this compound (e.g., 10-8 M) alone or in combination with Bone Resorption Supernatant (BRS). A control group receives the vehicle.

-

Incubation: Cells are incubated for various time points (e.g., 1, 3, and 7 days).

-

RNA Extraction and qPCR: Total RNA is extracted from the cells. First-strand cDNA is synthesized using a reverse transcription kit. Quantitative PCR is performed using primers specific for RANKL, OPG, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.

-

Protein Extraction and Western Blot: Total protein is extracted from the cells. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against RANKL, OPG, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

In Vivo Study: RANKL Expression in a Murine Model

Objective: To evaluate the effect of daily administration of this compound on RANKL expression in the bone of mice.

Animal Model: 8-week-old male C57BL/6 mice or 12-week-old ovariectomized (OVX) female mice.

Reagents:

-

This compound

-

Vehicle control (e.g., ethanol/Tween 80 in saline)

-

Reagents for tissue fixation (e.g., 4% paraformaldehyde)

-

Reagents for decalcification (e.g., EDTA)

-

Reagents for RNA extraction from bone tissue

-

Reagents for immunohistochemistry (e.g., anti-RANKL antibody, detection system)

Protocol:

-

Animal Acclimatization and Treatment: Mice are acclimatized for one week before the start of the experiment. They are then randomly assigned to a control group (receiving vehicle) or a treatment group (receiving this compound, e.g., 50 ng/kg body weight, orally, once daily).

-

Treatment Duration: The treatment is carried out for a specified period (e.g., 2 or 4 weeks).

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and femurs are collected.

-

RNA Extraction and qPCR from Bone: The bone marrow is flushed from the femurs. The bones are then frozen in liquid nitrogen and pulverized. Total RNA is extracted from the bone powder, and qPCR is performed as described in the in vitro protocol to measure RANKL mRNA levels.

-

Immunohistochemistry: Femurs are fixed in 4% paraformaldehyde, decalcified in EDTA, and embedded in paraffin. Bone sections are prepared and stained with an anti-RANKL antibody. The perimeter of the RANKL-positive cell surface on the trabecular bone is quantified using image analysis software.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: In Vitro Action of this compound on RANKL Expression in Osteoblasts.

Caption: In Vivo Action of this compound on RANKL Expression in Bone.

Caption: Comparative Experimental Workflows for In Vitro and In Vivo Studies.

Conclusion

The disparate effects of this compound on RANKL expression in vitro and in vivo underscore the critical importance of integrated biological systems in determining drug action. While direct application to osteoblastic cells in culture suggests a pro-resorptive stimulus, the net effect within a living organism is a powerful suppression of RANKL, leading to a reduction in bone resorption and an increase in bone mass. This understanding is paramount for researchers and drug development professionals in the field of osteoporosis, as it highlights the limitations of simplistic in vitro models and emphasizes the necessity of in vivo studies to elucidate the true therapeutic potential of novel bone-active agents. Future research should focus on further delineating the complex molecular and cellular interactions that govern the in vivo response to this compound, which will undoubtedly provide deeper insights into bone biology and the development of next-generation osteoporosis therapies.

References

- 1. This compound effects on osteoblastic differentiation and function in the presence or absence of osteoclastic bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Daily administration of this compound (ED-71), an active vitamin D analog, increases bone mineral density by suppressing RANKL expression in mouse trabecular bone - PubMed [pubmed.ncbi.nlm.nih.gov]

Eldecalcitol's Role in Bone Minimodeling and Focal Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eldecalcitol (ELD), an active analog of vitamin D3, has demonstrated significant efficacy in the treatment of osteoporosis, primarily through its potent inhibitory effect on bone resorption. A key aspect of its mechanism, distinguishing it from other vitamin D compounds, is its ability to promote "bone minimodeling"—a process of focal bone formation that occurs on quiescent bone surfaces without prior osteoclastic resorption. This guide provides an in-depth analysis of the molecular mechanisms, preclinical and clinical evidence, and experimental methodologies related to this compound's unique effects on bone metabolism, with a focus on its role in suppressing bone turnover and inducing minimodeling.

Introduction to Bone Minimodeling

Bone metabolism is traditionally understood through the concept of bone remodeling , a coupled process where osteoclasts resorb old or damaged bone, and osteoblasts subsequently form new bone in the same location. This process is crucial for maintaining skeletal integrity and mineral homeostasis throughout life[1].

In contrast, bone minimodeling is a distinct process of bone formation that is uncoupled from prior resorption[2][3]. In minimodeling, resting osteoblasts (bone lining cells) are activated to deposit new lamellar bone directly onto quiescent trabecular surfaces[2][4]. This process, which contributes to bone growth and shaping during development, can also be induced by certain anabolic agents in adults, leading to an increase in bone mass and improved trabecular architecture. This compound is one such agent that has been shown to stimulate this unique bone formation process.

Molecular Mechanism of Action

This compound exerts its effects on bone cells primarily through the Vitamin D Receptor (VDR) in osteoblast-lineage cells. While active vitamin D is known to induce the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) in vitro, long-term in vivo administration of this compound leads to a paradoxical suppression of RANKL expression in osteoblasts lining the trabecular bone.

The proposed mechanism involves several key actions:

-

Suppression of RANKL Expression: Daily administration of this compound reduces the number of RANKL-positive osteoblasts on the bone surface. This is the primary mechanism for its strong anti-resorptive effect, as RANKL is essential for the differentiation and activation of bone-resorbing osteoclasts.

-

Promotion of Osteoblast Maturation: this compound is thought to enhance the differentiation of RANKL-rich preosteoblasts into mature, RANKL-poor osteoblasts. This shift in the osteoblast population further reduces the availability of RANKL, thereby diminishing the stimulus for osteoclast formation.

-

Induction of Bone Minimodeling: By suppressing bone resorption and directly acting on osteoblast-lineage cells, this compound promotes focal bone formation on surfaces not undergoing resorption. This uncoupled formation contributes directly to an increase in bone mass and thickness.

-

Modulation of Osteoclast Precursor Migration: this compound has been shown to modulate the sphingosine-1-phosphate (S1P) receptor system. It suppresses the expression of S1PR2 in preosteoclasts, which, combined with the induction of S1PR1 due to reduced RANKL, stimulates the mobilization of osteoclast precursors from the bone marrow into circulation, further reducing local osteoclastogenesis.

Signaling Pathway Diagram

References

- 1. Bone modeling vs remodeling: Understanding the Key Differences in Bone Health [coohom.com]

- 2. [Bone remodeling and modeling/mini-modeling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bone Minimodeling, a Special Modeling Pattern and Potential as Therapeutic Target for Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bone formation by minimodeling is more active than remodeling after parathyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

Eldecalcitol's Modulation of NF-κB Signaling in Muscle Atrophy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle atrophy, the progressive loss of muscle mass and function, poses a significant challenge in various pathological conditions and aging. The nuclear factor-kappa B (NF-κB) signaling pathway is a key catabolic pathway implicated in muscle wasting. Eldecalcitol, an active vitamin D analog, has emerged as a promising therapeutic agent that mitigates muscle atrophy. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences NF-κB signaling to exert its anti-atrophic effects. Drawing upon preclinical in vivo and in vitro studies, this document details the experimental evidence, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of NF-κB in Muscle Atrophy

Skeletal muscle mass is maintained by a delicate balance between protein synthesis and degradation. In atrophic conditions, this balance shifts towards catabolism, largely driven by the ubiquitin-proteasome system. The muscle-specific E3 ubiquitin ligases, Muscle RING Finger-1 (MuRF1) and Atrogin-1 (also known as MAFbx), are critical mediators of muscle protein degradation[1][2]. The expression of these "atrogenes" is significantly upregulated during muscle atrophy[1][2].

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of MuRF1 and Atrogin-1, thereby promoting muscle protein breakdown[3]. Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory cytokines like TNF-α or in conditions of disuse, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB, predominantly the p65/p50 heterodimer, to translocate to the nucleus and activate the transcription of target genes, including those involved in muscle catabolism.

This compound's Mechanism of Action on NF-κB Signaling

This compound, a synthetic analog of the active form of vitamin D3, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor. The VDR is expressed in skeletal muscle, and its activation has been linked to the maintenance of muscle mass and function. This compound's anti-atrophic effects are primarily mediated through the VDR-dependent inhibition of the NF-κB signaling pathway.

Recent studies have elucidated a multi-faceted mechanism by which this compound, through VDR activation, interferes with NF-κB signaling:

-

Inhibition of NF-κB Nuclear Translocation: this compound treatment has been shown to inhibit the nuclear translocation of the p65 and p52 subunits of NF-κB in muscle cells. By preventing these key transcription factors from reaching their nuclear targets, this compound effectively dampens the pro-atrophic transcriptional program.

-

Promotion of VDR-NF-κB Subunit Interaction: Co-immunoprecipitation studies have demonstrated that this compound promotes the physical interaction between the VDR and the p65 and p52 subunits of NF-κB. This binding is thought to sequester NF-κB components in the cytoplasm, further preventing their nuclear activity.

-

VDR-IKKβ Interaction: At a more upstream level, the VDR has been shown to physically interact with IKKβ, a key kinase in the canonical NF-κB pathway. This interaction, which is enhanced by vitamin D compounds, disrupts the formation of the active IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This ultimately leads to the stabilization of IκBα and the retention of NF-κB in the cytoplasm.

The culmination of these actions is the significant downregulation of the NF-κB target genes, MuRF1 and Atrogin-1, leading to a reduction in muscle protein degradation and the preservation of muscle mass.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on muscle atrophy.

Table 1: In Vivo Effects of this compound in a Mouse Model of Disuse Muscle Atrophy (Tail Suspension)

| Parameter | Control Group | Tail Suspension (TS) Group | TS + this compound Group | P-value | Citation |

| Grip Strength | Baseline | Decreased | Increased vs. TS | P < 0.01 | |

| Gastrocnemius Muscle Mass | Baseline | Decreased | Restored vs. TS | P < 0.05 to P < 0.001 | |

| Tibialis Anterior Muscle Mass | Baseline | Decreased | Restored vs. TS | P < 0.05 to P < 0.001 | |

| Soleus Muscle Mass | Baseline | Decreased | Restored vs. TS | P < 0.05 to P < 0.001 |

Table 2: In Vitro Effects of this compound on C2C12 Myotubes

| Parameter | Control | TNF-α Treated | TNF-α + this compound (10 nM) | P-value | Citation |

| Myotube Diameter | Baseline | Decreased | Increased vs. TNF-α | P < 0.05 | |

| MuRF-1 Expression | Baseline | Increased | Significantly Inhibited | P < 0.001 | |

| Atrogin-1 Expression | Baseline | Increased | Significantly Inhibited | P < 0.01 |

Table 3: In Vivo Effects of this compound in an Orchiectomized (ORX) Mouse Model of Sarcopenia

| Parameter | Sham Group | ORX Group | ORX + this compound (30 ng/kg) | ORX + this compound (50 ng/kg) | P-value | Citation |

| Normalized Grip Strength | Baseline | Decreased | Increased by 24.53% vs. ORX | Increased vs. ORX | N/A | |

| Myofiber Cross-Sectional Area | Baseline | Decreased by 49.6% | Increased by 31.3% vs. ORX | Increased vs. ORX | N/A | |

| MuRF1 mRNA Expression | Baseline | Increased | Significantly Lower vs. ORX | Significantly Lower vs. ORX | P < 0.05 | |

| Atrogin-1 mRNA Expression | Baseline | Increased | Lower vs. ORX | Lower vs. ORX | N/A |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research.

In Vivo Model: Disuse Muscle Atrophy (Tail Suspension)

-

Animal Model: C57BL/6J male mice, 6 weeks of age, were used.

-

Atrophy Induction: Disuse muscle atrophy was induced by tail suspension (TS) for a period of 3 weeks. A control group of mice was allowed normal cage activity.

-

Treatment: The treatment group received intraperitoneal injections of this compound (3.5 or 5 ng) twice a week during the 3-week tail suspension period. The control and TS groups received a vehicle injection.

-

Outcome Measures:

-

Grip Strength: Forelimb grip strength was measured using a grip strength meter.

-

Muscle Mass: The gastrocnemius (GAS), tibialis anterior (TA), and soleus (SOL) muscles were dissected and weighed.

-

Oxidative Stress Markers: Levels of malondialdehyde, superoxide dismutase, glutathione peroxidase, and catalase were assessed.

-

Bone Microarchitecture: Femurs were analyzed using micro-computed tomography (µCT).

-

In Vitro Model: C2C12 Myotube Atrophy

-

Cell Culture: C2C12 myoblasts were cultured and differentiated into myotubes.

-

Atrophy Induction: Differentiated myotubes were treated with tumor necrosis factor-alpha (TNF-α) to induce atrophy.

-

Treatment: Myotubes were co-treated with TNF-α and varying concentrations of this compound (e.g., 10 nM).

-

Outcome Measures:

-

Immunofluorescence: Myotubes were stained for myofibrillar protein (Myosin Heavy Chain, MHC) to assess myotube size. The expression and localization of atrophy markers (Atrogin-1, MuRF-1) and NF-κB subunits (p65, p52) were also analyzed.

-

Co-immunoprecipitation: This technique was used to assess the physical interaction between the VDR and the p65 and p52 subunits of NF-κB.

-

VDR Knockdown: siRNA was used to knock down the expression of the VDR to confirm that the anti-atrophic effects of this compound are VDR-dependent.

-

In Vivo Model: Androgen-Deficient Muscle Atrophy (Orchiectomy)

-

Animal Model: Six-week-old male mice underwent either a sham surgery or an orchiectomy (ORX) to induce androgen deficiency.

-

Treatment: Following surgery, the ORX mice were treated with either a vehicle or this compound at doses of 30 ng/kg or 50 ng/kg.

-

Outcome Measures:

-

Grip Strength: Forelimb grip strength was measured and normalized to body weight.

-

Myofiber Size: The cross-sectional areas (CSAs) of myofibers in the gastrocnemius muscle were quantified.

-

Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) was performed to measure the mRNA levels of MuRF1, Atrogin-1, and markers for different muscle fiber types (Type I and Type IIa).

-

Western Blotting: Protein levels of components of the PI3K/AKT/FOXO signaling pathway were assessed.

-

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: this compound's inhibitory effect on the NF-κB signaling pathway in muscle cells.

Figure 2: Experimental workflows for in vivo and in vitro studies of this compound.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent inhibitor of NF-κB-mediated muscle atrophy. Its ability to interfere with multiple steps in the NF-κB signaling cascade, from IKK activation to the nuclear translocation of NF-κB subunits, underscores its potential as a therapeutic agent for conditions characterized by muscle wasting. The preclinical data, demonstrating preserved muscle mass and function in response to this compound treatment, are compelling.

Future research should focus on translating these preclinical findings to human clinical trials, particularly in populations at high risk for muscle atrophy, such as the elderly and patients with chronic diseases. Further investigation into the potential synergistic effects of this compound with other anabolic or anti-catabolic agents could also open new avenues for therapeutic intervention. Additionally, a deeper understanding of the precise molecular interactions between the VDR and the components of the NF-κB pathway will be crucial for the development of next-generation VDR modulators with enhanced efficacy and safety profiles for the treatment of muscle atrophy.

References

Eldecalcitol's Regulation of the SIRT1-Nrf2 Signaling Pathway in Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis, a progressive systemic skeletal disease, is characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Emerging evidence highlights the role of cellular senescence and oxidative stress in the pathogenesis of postmenopausal osteoporosis. Eldecalcitol (ED-71), an active vitamin D analog, has demonstrated significant therapeutic effects in preventing bone loss. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, focusing on its regulation of the Sirtuin 1 (SIRT1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document synthesizes quantitative data from preclinical studies, details key experimental protocols, and visualizes the involved signaling cascades to offer a comprehensive resource for researchers and professionals in the field of bone metabolism and drug development.

Introduction: The Convergence of Aging, Oxidative Stress, and Osteoporosis

Postmenopausal osteoporosis is intrinsically linked to aging and a decline in estrogen levels, which contribute to an imbalance in bone remodeling, favoring resorption over formation. At the cellular level, an accumulation of senescent bone marrow mesenchymal stem cells (BMSCs) is a key pathological feature.[1][2] These senescent BMSCs exhibit a reduced capacity for osteogenic differentiation and secrete a senescence-associated secretory phenotype (SASP), which further disrupts the bone microenvironment.[1]

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a major driver of BMSC senescence.[1][2] The SIRT1-Nrf2 signaling pathway is a critical regulator of the cellular response to oxidative stress and has been implicated in the modulation of aging processes.

-

Sirtuin 1 (SIRT1): A NAD+-dependent deacetylase that plays a crucial role in regulating various cellular processes, including inflammation, apoptosis, and metabolism. In bone, SIRT1 is known to promote osteoblast differentiation and inhibit osteoclastogenesis.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): A transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 is a key mechanism for cellular defense against oxidative stress.

This compound (ED-71), a derivative of the active form of vitamin D3, has shown greater efficacy in increasing bone mineral density and reducing fracture risk compared to other vitamin D analogs like alfacalcidol. While its effects on calcium metabolism and bone resorption are well-documented, recent research has elucidated a novel mechanism involving the upregulation of the SIRT1-Nrf2 pathway, thereby mitigating BMSC senescence and preventing osteoporotic bone loss.

This compound's Impact on the SIRT1-Nrf2 Axis and Senescence Markers: Quantitative Analysis

Preclinical studies using an ovariectomized (OVX) rat model of postmenopausal osteoporosis have provided quantitative evidence of this compound's effects on the SIRT1-Nrf2 pathway and markers of cellular senescence.

Table 1: In Vivo Effects of this compound on Bone Tissue in OVX Rats

| Parameter | Sham Group | OVX Group | OVX + this compound (30 ng/kg/day) |

| Bone Volume/Total Volume (BV/TV, %) | ~25% | ~10% | ~20% |

| Relative mRNA Expression of p16 | 1.0 | ~2.5 | ~1.2 |

| Relative mRNA Expression of p53 | 1.0 | ~2.0 | ~1.1 |

| Relative Protein Expression of p16 | 1.0 | ~3.0 | ~1.5 |

| Relative Protein Expression of p53 | 1.0 | ~2.5 | ~1.3 |

Data are estimations derived from graphical representations in Kou et al., 2023.

Table 2: In Vitro Effects of this compound on OVX Rat BMSCs

| Parameter | Control (OVX BMSCs) | This compound (5 nM) | This compound (50 nM) |

| Relative mRNA Expression of p16 | 1.0 | ~0.7 | ~0.4 |

| Relative mRNA Expression of p53 | 1.0 | ~0.6 | ~0.3 |

| Relative Protein Expression of β-gal | 1.0 | ~0.6 | ~0.3 |

| Relative Protein Expression of p16 | 1.0 | ~0.7 | ~0.4 |

| Relative Protein Expression of p53 | 1.0 | ~0.5 | ~0.2 |

| Relative mRNA Expression of SIRT1 | 1.0 | ~1.8 | ~2.5 |

| Relative mRNA Expression of Nrf2 | 1.0 | ~1.5 | ~2.2 |

| Relative Protein Expression of SIRT1 | 1.0 | ~1.7 | ~2.8 |

| Relative Protein Expression of Nrf2 | 1.0 | ~1.6 | ~2.5 |

Data are estimations derived from graphical representations in Kou et al., 2023.

Signaling Pathway and Experimental Workflow Visualization

This compound's Regulation of the SIRT1-Nrf2 Signaling Pathway in BMSCs

References

Eldecalcitol's Impact on Articular Cartilage: A Technical Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldecalcitol, an active vitamin D3 analog, has been primarily investigated for its role in osteoporosis treatment by regulating bone metabolism.[1][2][3][4][5] However, emerging preclinical evidence suggests a potential direct effect of this compound on articular cartilage, a critical component in joint health and disease, particularly in osteoarthritis (OA). This technical guide provides an in-depth analysis of the current understanding of this compound's effects on articular cartilage markers, detailing the experimental methodologies and presenting the quantitative data from key studies.

Effects on Articular Cartilage Markers: In Vitro Evidence

A key study has shed light on the direct effects of this compound on chondrocytes, the resident cells of articular cartilage. The research indicates that this compound's influence is zone-specific, affecting superficial and deep zone chondrocytes differently.

Quantitative Data Summary

The following table summarizes the significant quantitative changes in gene expression of articular cartilage and differentiation markers in chondrocytes treated with this compound.

| Cell Type | Culture Type | Marker | Fold Change vs. Control | Significance |

| Superficial Zone Chondrocytes (SZC) | Monolayer | Erg | ~2.5 | p < 0.05 |

| Superficial Zone Chondrocytes (SZC) | Monolayer | PRG4 (Lubricin) | ~3.0 | p < 0.05 |

| Deep Zone Chondrocytes (DZC) | 3D Pellet | Type X Collagen | ~0.5 | p < 0.05 |

| Deep Zone Chondrocytes (DZC) | 3D Pellet | Alkaline Phosphatase (ALP) | ~0.6 | p < 0.05 |

Data derived from Ohta et al. (2022).

These findings suggest that this compound may promote a chondroprotective phenotype by upregulating markers associated with the superficial zone's lubricating function (Erg and PRG4) while suppressing markers of chondrocyte hypertrophy and degradation (Type X Collagen and ALP) in the deep zone.

Experimental Protocols

Chondrocyte Isolation and Culture

The foundational in vitro study utilized a well-defined protocol for chondrocyte isolation and culture to investigate the effects of this compound.

-

Tissue Source: Articular cartilage was harvested from the femoral condyles and tibial plateaus of juvenile bovine stifles.

-

Chondrocyte Isolation:

-

The superficial and deep zones of the cartilage were carefully separated.

-

The cartilage from each zone was minced and subjected to sequential enzymatic digestion with hyaluronidase, trypsin, and collagenase.

-

The isolated chondrocytes were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

-

Monolayer Culture:

-

Superficial zone chondrocytes (SZC) and deep zone chondrocytes (DZC) were seeded in 12-well plates at a density of 2 x 10^5 cells/well.

-

After 24 hours, the medium was replaced with DMEM containing 1% FBS and either this compound (10^-8 M) or vehicle (ethanol).

-

The cells were cultured for an additional 72 hours before gene expression analysis.

-

-

3D Pellet Culture:

-

SZC and DZC were resuspended in DMEM with 1% FBS at a density of 2.5 x 10^5 cells/1.5 ml tube.

-

The tubes were centrifuged to form cell pellets.

-

The pellets were cultured in DMEM with 1% FBS and either this compound (10^-8 M) or vehicle for 21 days, with the medium changed every 2-3 days.

-

Histological and immunochemical analyses were performed on the cultured pellets.

-

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that modulates gene expression. The proposed mechanism in chondrocytes involves the activation of specific signaling pathways that regulate the expression of key cartilage markers.

Effects on Bone Turnover Markers

While not direct indicators of articular cartilage health, bone turnover markers are relevant in the context of joint diseases like osteoarthritis, where subchondral bone changes are implicated. Clinical trials on this compound for osteoporosis have consistently shown its effects on these markers.

Quantitative Data from Clinical Trials

| Marker | Condition | Treatment | Duration | % Change vs. Comparator | Comparator |

| BALP | Osteoporosis | This compound (0.75 µ g/day ) | 12 months | ~ -19% | Placebo |

| Osteocalcin | Osteoporosis | This compound (0.75 µ g/day ) | 12 months | ~ -19% | Placebo |

| NTX | Osteoporosis | This compound (1.0 µ g/day ) | 3 months | -24% | Placebo |

| CTX-1 | Osteoporosis | This compound | Not Specified | Significantly Lower | Alfacalcidol |

Data compiled from multiple clinical trials.

Considerations and Future Directions

It is noteworthy that one study indicated that vitamin D derivatives, including this compound, inhibited the differentiation of mesenchymal cells into chondrocytes in a dose-dependent manner. This contrasts with the upregulation of specific chondrocyte markers in differentiated chondrocytes. This apparent discrepancy may be attributable to the different cell types and differentiation stages studied, highlighting the complexity of Vitamin D signaling in cartilage homeostasis. Further research is warranted to elucidate the precise role of this compound throughout chondrogenesis and in mature articular cartilage.

Conclusion

The available preclinical data provides a compelling rationale for further investigation into the therapeutic potential of this compound for articular cartilage pathologies. The demonstrated upregulation of chondroprotective markers and suppression of hypertrophic markers in vitro suggests a disease-modifying potential that warrants exploration in animal models of osteoarthritis and ultimately, in clinical trials focused on joint health. The established effects of this compound on bone turnover may also contribute to its potential benefits in the overall joint environment. Drug development professionals should consider these findings in the context of designing future studies to evaluate this compound's efficacy in non-osteoporosis indications related to joint diseases.

References

- 1. This compound normalizes bone turnover markers regardless of their pre-treatment levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound normalizes bone turnover markers regardless of their pre-treatment levels | Semantic Scholar [semanticscholar.org]

- 3. Overview of the clinical efficacy and safety of this compound for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a vitamin D analog, reduces bone turnover and increases trabecular and cortical bone mass, density, and strength in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

Eldecalcitol's Immunomodulatory Role in Diabetic Osteoporosis: A Technical Guide to T Cell Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic osteoporosis, a significant complication of diabetes mellitus, is characterized by impaired bone quality and an increased risk of fractures.[1] Emerging evidence points towards a critical role of the immune system, particularly T cell dysregulation, in the pathogenesis of this condition. Eldecalcitol (ED-71), a novel and potent analog of active vitamin D3, has demonstrated significant therapeutic potential in ameliorating diabetic osteoporosis.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which this compound regulates T cell differentiation to improve bone health in the context of diabetes. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this promising area of osteoimmunology.

Introduction: The Intersection of Immunity and Bone in Diabetic Osteoporosis

Diabetes mellitus is associated with a chronic inflammatory state that negatively impacts bone metabolism.[3] In individuals with type 2 diabetes, there is an observed imbalance in T helper (Th) cell subsets, particularly an increase in pro-inflammatory Th17 cells and a decrease in immunosuppressive regulatory T (Treg) cells.[4] Th17 cells contribute to bone loss by producing cytokines like IL-17, which promote osteoclastogenesis, the process of bone resorption. Conversely, Treg cells secrete anti-inflammatory cytokines such as IL-10 and TGF-β, which inhibit osteoclast differentiation and support bone formation. This skewed Th17/Treg ratio in diabetic individuals creates a pro-resorptive microenvironment, leading to the characteristic bone fragility of diabetic osteoporosis.

This compound, an approved treatment for osteoporosis in Japan, has shown superior efficacy in increasing bone mineral density compared to its predecessors. Its mechanism of action extends beyond the traditional effects of vitamin D on calcium homeostasis, demonstrating potent immunomodulatory properties.

This compound's Mechanism of Action on T Cell Differentiation

This compound exerts its therapeutic effects by directly influencing the differentiation of naïve CD4+ T cells, promoting a shift from a pro-inflammatory to an anti-inflammatory phenotype. This is primarily achieved by enhancing the differentiation of Treg cells.

Promotion of Treg Differentiation via Store-Operated Calcium Entry (SOCE)

Recent studies have elucidated a novel mechanism by which this compound promotes Treg differentiation through the modulation of Store-Operated Calcium Entry (SOCE). SOCE is a crucial calcium signaling pathway in T cells that is activated upon T cell receptor (TCR) stimulation.

The key steps are as follows:

-

This compound enhances the expression of ORAI1 and STIM1: These are the principal proteins involved in the SOCE pathway. STIM1 acts as a calcium sensor in the endoplasmic reticulum, and upon calcium depletion, it activates ORAI1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel on the plasma membrane.

-

Increased Ca2+ Influx: The upregulation of ORAI1 and STIM1 by this compound leads to a more robust and sustained influx of extracellular calcium into the T cell.

-

Activation of Treg-specific Transcription Factors: This elevated intracellular calcium concentration is a critical downstream signal for the activation of transcription factors essential for Treg differentiation, such as Foxp3.

This SOCE-mediated pathway has been shown to be a key mechanism through which this compound ameliorates both diabetic osteoporosis and associated glucolipid metabolic disorders.

Regulation of the Th17/Treg Balance through STAT3/STAT5 Signaling

In addition to the SOCE pathway, this compound also modulates the balance between Th17 and Treg cells by influencing the phosphorylation of key transcription factors, namely STAT3 and STAT5.

-

STAT3 phosphorylation is critical for the differentiation of Th17 cells.

-

STAT5 phosphorylation is essential for the development of Treg cells.

This compound has been shown to decrease the phosphorylation of STAT3 while increasing the phosphorylation of STAT5. This dual action effectively suppresses the Th17 cell lineage while promoting the Treg cell lineage, thereby restoring a more balanced and bone-protective immune environment.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in diabetic osteoporosis models.

Table 1: Effects of this compound on Bone Microarchitecture in a Type 2 Diabetes Mouse Model

| Parameter | Wild Type + Vehicle | db/db + Vehicle | db/db + this compound |

| Bone Mineral Density (BMD) | Normal | Decreased | Significantly Increased |

| Bone Volume/Tissue Volume (BV/TV) | Normal | Decreased | Significantly Increased |

| Trabecular Number (Tb.N) | Normal | Decreased | Significantly Increased |

| Trabecular Thickness (Tb.Th) | Normal | Decreased | Significantly Increased |

| Trabecular Separation (Tb.Sp) | Normal | Increased | Significantly Decreased |

Data adapted from a study on db/db mice, a model for type 2 diabetes.

Table 2: this compound's Effect on T Cell Populations in Diabetic Mice

| T Cell Subset | Diabetic Model (Control) | Diabetic Model + this compound |

| Th17 Cells (%) | Increased | Decreased |

| Treg Cells (%) | Decreased | Increased |

| Th17/Treg Ratio | Increased | Decreased |